molecular formula C8H16Cl2N2O B1432111 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride CAS No. 1417301-86-0

2,8-Diazaspiro[4.5]decan-3-one dihydrochloride

Cat. No.: B1432111
CAS No.: 1417301-86-0
M. Wt: 227.13 g/mol
InChI Key: PUGNXFYCUYCIAW-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decan-3-one dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2O. It is known for its unique spirocyclic structure, which consists of a spiro-connected piperidine and azetidine ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Biochemical Analysis

Biochemical Properties

2,8-Diazaspiro[4.5]decan-3-one dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound has been shown to exhibit prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM . The inhibition of RIPK1 is crucial in blocking necroptosis, a form of programmed cell death associated with inflammation and various diseases. By inhibiting RIPK1, this compound can potentially modulate inflammatory responses and provide therapeutic benefits in conditions such as inflammatory bowel disease .

Cellular Effects

This compound has been observed to influence various cellular processes. In particular, it exhibits significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . The compound’s ability to inhibit necroptosis suggests its potential to modulate cell signaling pathways and gene expression related to cell death and inflammation. Additionally, this compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with RIPK1. The compound binds to the kinase domain of RIPK1, inhibiting its activity and preventing the activation of downstream necroptotic signaling pathways . This inhibition leads to a reduction in the phosphorylation of mixed lineage kinase domain-like protein (MLKL), a key effector of necroptosis. By blocking this pathway, this compound can effectively prevent necroptotic cell death and reduce inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated good stability under inert atmosphere and room temperature conditions . Long-term studies in vitro have shown that this compound maintains its inhibitory activity against RIPK1 over extended periods, suggesting its potential for sustained therapeutic effects.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that the compound exhibits dose-dependent efficacy. At lower doses, it effectively inhibits RIPK1 activity and reduces inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with RIPK1. The compound’s inhibition of RIPK1 affects the downstream signaling pathways involved in necroptosis and inflammation . Additionally, it may interact with other enzymes and cofactors involved in cellular metabolism, potentially altering metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s spirocyclic structure may facilitate its uptake and distribution across cellular membranes . Once inside the cells, this compound can localize to specific cellular compartments where it exerts its inhibitory effects on RIPK1.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with RIPK1 and other biomolecules involved in necroptotic signaling . The compound’s localization may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles. This subcellular distribution is crucial for its activity and function in modulating cell death and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride typically involves the condensation of piperidone derivatives with appropriate amines. One common method includes the reaction of N-benzylpiperidone with thioglycolic acid and an amine under reflux conditions in toluene. The reaction is facilitated by the removal of water using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decan-3-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diazaspiro[4.5]decan-3-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of two chlorine atoms, which can influence its reactivity and interactions with biological targets. Its potential as a RIPK1 inhibitor also sets it apart from other similar compounds .

Properties

IUPAC Name

2,8-diazaspiro[4.5]decan-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c11-7-5-8(6-10-7)1-3-9-4-2-8;;/h9H,1-6H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGNXFYCUYCIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561314-57-6
Record name 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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